molecular formula C26H21N5O4S2 B2655612 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide CAS No. 313405-13-9

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide

Cat. No.: B2655612
CAS No.: 313405-13-9
M. Wt: 531.61
InChI Key: YWGIYFKXZUJLSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the benzo[d]thiazol-2-yl group and the hydroxyphenyl group suggests that the compound could have a planar structure, while the sulfamoyl group could add some three-dimensionality to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including redox reactions, substitution reactions, and addition reactions, depending on the conditions. The presence of the hydroxyphenyl group suggests that it could act as a nucleophile in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the hydroxyphenyl group could make the compound capable of forming hydrogen bonds, which could affect its solubility and boiling point .

Scientific Research Applications

Antimicrobial Applications

Research on benzothiazole derivatives has shown significant antimicrobial activities. Compounds with structural similarities, including thiazole rings and benzamide groups, have been synthesized and evaluated for their efficacy against various microbial strains. For example, substituted benzamides with thiazole moieties have demonstrated potent antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance and developing new antimicrobial agents (Chawla, 2016); (Bikobo et al., 2017).

Anticancer Applications

The incorporation of benzothiazole and sulfonamide groups into compounds has been explored for anticancer applications. These structures have shown promise in inhibiting cancer cell proliferation. For instance, studies have synthesized and evaluated N-benzothiazol-2-yl-amides and related sulfonamide derivatives for their anticancer activities, providing a foundation for further investigation into their mechanisms of action and potential therapeutic roles (Ravinaik et al., 2021).

Enzyme Inhibition Applications

Sulfonamide-containing compounds have been widely studied for their enzyme inhibitory properties, particularly against carbonic anhydrases. These enzymes are crucial for various physiological functions, and their inhibition can be beneficial in treating conditions like glaucoma, epilepsy, and cancer. The research has demonstrated that certain benzamide derivatives with sulfonamide groups can effectively inhibit carbonic anhydrase activity, suggesting potential applications in designing enzyme inhibitors (Supuran et al., 2013).

Future Directions

The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail. This could lead to the development of new pharmaceuticals or other useful products .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S2/c27-13-3-15-31(16-4-14-28)37(34,35)20-10-7-18(8-11-20)25(33)29-19-9-12-23(32)21(17-19)26-30-22-5-1-2-6-24(22)36-26/h1-2,5-12,17,32H,3-4,15-16H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGIYFKXZUJLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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